N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2,2-diphenylacetamide
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Overview
Description
N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2,2-diphenylacetamide is a complex organic compound that features a furan ring, an imidazole ring, and a diphenylacetamide moiety
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it is likely that it interacts with its targets by binding to active sites or allosteric sites, leading to changes in the targets’ activity .
Biochemical Pathways
Given the complexity of biological systems, it is likely that the compound affects multiple pathways, either directly or indirectly .
Pharmacokinetics
For instance, its molecular weight and the presence of functional groups like the amide and furan rings may affect its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. The compound’s effects will likely depend on its specific targets and the biochemical pathways it affects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2,2-diphenylacetamide typically involves multiple steps. One common approach is to start with the preparation of the furan and imidazole intermediates, followed by their coupling with diphenylacetamide.
Preparation of Furan Intermediate: The furan ring can be synthesized through various methods, including the cyclization of 1,4-dicarbonyl compounds.
Preparation of Imidazole Intermediate: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Coupling Reaction: The final step involves coupling the furan and imidazole intermediates with diphenylacetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Brominated or nitrated aromatic compounds.
Scientific Research Applications
N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2,2-diphenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like furfural and furan-2-carboxylic acid.
Imidazole Derivatives: Compounds like histidine and imidazole-4-acetic acid.
Diphenylacetamide Derivatives: Compounds like diphenhydramine and diphenylacetic acid.
Uniqueness
N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2,2-diphenylacetamide is unique due to its combination of furan, imidazole, and diphenylacetamide moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-27-17-20(21-13-8-16-29-21)26-22(27)14-15-25-24(28)23(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-13,16-17,23H,14-15H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWISRUVMBABBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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